molecular formula C6H7Br2N B1337984 3-(Bromomethyl)pyridine hydrobromide CAS No. 4916-55-6

3-(Bromomethyl)pyridine hydrobromide

Cat. No.: B1337984
CAS No.: 4916-55-6
M. Wt: 252.93 g/mol
InChI Key: FNHPUOJKUXFUKN-UHFFFAOYSA-N
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Description

3-(Bromomethyl)pyridine hydrobromide is a halogenated heterocyclic building block. It is commonly used in organic synthesis due to its reactivity and versatility. The compound has the molecular formula C6H6BrN·HBr and a molecular weight of 252.93 g/mol . It is typically found as a white to yellow crystalline powder .

Mechanism of Action

Target of Action

3-(Bromomethyl)pyridine hydrobromide is a halogenated heterocyclic building block . It is primarily used in the preparation of ether ligands . .

Mode of Action

Brominated compounds like this compound are known to participate in halogenation reactions . In these reactions, the bromine atom can act as an electrophile, being attracted to regions of high electron density in other molecules. This can lead to the formation of new bonds and the creation of different compounds .

Biochemical Pathways

It is known that this compound can be used in the preparation of ether ligands . Ethers are a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups. They have the general formula R–O–R′, where R and R′ represent the alkyl or aryl groups. Ethers can act as weak bases and nucleophiles due to the presence of lone pairs of electrons on the oxygen atom.

Result of Action

It is known that brominated compounds can cause coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .

Action Environment

It is known that the compound is chemically stable under standard ambient conditions (room temperature) . It is also known that the compound causes severe skin burns and eye damage , indicating that it should be handled with care in a controlled environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(bromomethyl)pyridine hydrobromide involves the bromination of 3-methylpyridine. This reaction is typically carried out using bromine in the presence of a solvent such as carbon tetrachloride (CCl4) and a radical initiator like azobisisobutyronitrile (AIBN) to improve the yield . The reaction proceeds as follows:

C6H7N+Br2C6H6BrN+HBr\text{C}_6\text{H}_7\text{N} + \text{Br}_2 \rightarrow \text{C}_6\text{H}_6\text{BrN} + \text{HBr} C6​H7​N+Br2​→C6​H6​BrN+HBr

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)pyridine hydrobromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Products include azidomethylpyridine, thiocyanatomethylpyridine, and methoxymethylpyridine.

    Oxidation: Products include pyridine carboxylic acids and pyridine aldehydes.

    Reduction: Products include methylpyridine.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 4-(Bromomethyl)pyridine hydrobromide
  • 3-(Chloromethyl)pyridine hydrochloride
  • 3-(Iodomethyl)pyridine hydriodide

Uniqueness

3-(Bromomethyl)pyridine hydrobromide is unique due to its specific position of the bromomethyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it offers distinct reactivity patterns and selectivity in synthetic applications .

Biological Activity

3-(Bromomethyl)pyridine hydrobromide (CAS No. 4916-55-6) is a chemical compound that has garnered attention due to its potential biological activities, particularly in pharmaceutical applications. This compound serves as an important intermediate in the synthesis of various bioactive molecules, including those used in cancer therapy and treatment of allergic conditions.

  • Molecular Formula : C₆H₇Br₂N
  • Molecular Weight : 252.93 g/mol
  • Melting Point : 150-155°C
  • Boiling Point : 265.2°C at 760 mmHg
  • Density : Not available
  • Flash Point : 114.2°C

Synthesis and Derivatives

This compound can be synthesized through various methods, including bromination of pyridine derivatives. It is often used as a precursor in the synthesis of more complex structures, which exhibit enhanced biological activities.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a pharmaceutical intermediate. Notably, it has been reported to enhance the activity of compounds targeting cMet kinases, which are implicated in several cancers such as non-small-cell lung carcinoma and gastric carcinoma .

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives synthesized from this compound:

  • In vitro Studies : Compounds derived from this intermediate have shown significant activity against various cancer cell lines, including HeLa and MCF-7 cells, through mechanisms such as inhibition of angiogenesis and modulation of matrix metalloproteinases (MMPs) .
  • Case Study : A derivative demonstrated promising results in shell-less chick chorioallantoic membrane assays, indicating its potential as an anticancer agent by inhibiting blood vessel formation in tumor tissues .

The mechanism through which this compound exerts its biological effects includes:

  • Inhibition of Kinases : Compounds derived from this intermediate have been shown to inhibit cMet and p38 kinases, which play crucial roles in tumor growth and inflammation .
  • Antimicrobial Properties : While primarily studied for its anticancer properties, some derivatives also exhibit antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Toxicological Profile

The safety data for this compound indicate that it can cause skin corrosion and irritation upon contact. It is classified under several hazard categories due to its corrosive nature .

Hazard ClassificationDescription
Skin Corrosion/IrritationCategory 1B (H314)
Acute ToxicityCategory 4 (H302, H312, H332)

Research Findings

Recent research has focused on the synthesis of novel derivatives and their biological evaluations:

  • Synthesis Efficiency : A study reported a yield of 72% for a reaction involving this compound under specific conditions .
  • Anticancer Studies : The docking studies showed promising binding affinities with MMP-2 and MMP-9 enzymes, suggesting that derivatives could effectively inhibit these targets in cancer therapy .

Properties

IUPAC Name

3-(bromomethyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN.BrH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHPUOJKUXFUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507530
Record name 3-(Bromomethyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4916-55-6
Record name 4916-55-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Bromomethyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
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Record name 3-(Bromomethyl)pyridine Hydrobromide
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Synthesis routes and methods

Procedure details

To 3-pyridylcarbinol (2 g, 18.3 mmol) was added 47-49% hydrobromic acid (2 mL, 13.7 mmol). The solution was refluxed for 3 hours. The solution was diluted with EtOAc and extracted thrice with EtOAc. The organic layer was dried over MgSO4, filtered and concentrated under reduced pressure to give a solid. The solid was recrystallized in ethanol to afford the title compound as a white solid (2.13 g, 45.8%). ES (+) MS m/e=173 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
45.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-(bromomethyl)-5-methylpyridine hydrobromide in pharmaceutical chemistry?

A1: 3-(Bromomethyl)-5-methylpyridine hydrobromide serves as a crucial building block in the multi-step synthesis of rupatadine. [] Rupatadine is a second-generation antihistamine used to treat allergic rhinitis and urticaria (hives). The bromide substituent in 3-(bromomethyl)-5-methylpyridine hydrobromide enables further chemical transformations, ultimately leading to the desired structure of rupatadine.

Q2: Can you describe a novel and efficient method for synthesizing 3-(bromomethyl)-5-methylpyridine hydrobromide?

A2: A recent study highlights a streamlined approach to synthesize 3-(bromomethyl)-5-methylpyridine hydrobromide, starting with 5-methylnicotinic acid. [] This method boasts a total yield of 65.9% and stands out for its simplicity, efficiency, and environmentally friendly nature. While the specific reaction steps are not detailed in the provided abstract, the use of 5-methylnicotinic acid as a starting material suggests a multi-step synthesis involving transformations of the carboxylic acid functional group and bromination. This approach presents a potentially advantageous alternative to previously established methods for preparing this important intermediate. You can find more details about this synthesis in the research article published here: .

Q3: How does the reactivity of 3-bromomethyl pyridine hydrobromide compare to its isomer, 4-bromomethylpyridine, in polymerization reactions?

A3: Research indicates that 4-bromomethylpyridine exhibits higher reactivity compared to 3-bromomethyl pyridine hydrobromide in solution polymerization reactions. [] Interestingly, in the case of 4-bromomethylpyridine, the oligomers demonstrate greater reactivity than the monomer itself, a phenomenon attributed to mesomeric effects. This difference in reactivity highlights how the position of the bromomethyl group on the pyridine ring significantly influences the compound's behavior in polymerization reactions. For a deeper understanding of the polymerization kinetics and the influence of the counterion on polymer properties, refer to the research article: .

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